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Compound of Interest

Compound Name: Propofol-d17

Cat. No.: B12044026 Get Quote

Introduction

Propofol-d17 is the deuterated analog of propofol, a widely used intravenous anesthetic agent.

The substitution of 17 hydrogen atoms with deuterium isotopes makes it an invaluable tool in

analytical and research settings, primarily as an internal standard for the accurate

quantification of propofol in biological matrices. This technical guide provides an in-depth

overview of the characteristics of Propofol-d17, detailed analytical methodologies, and its

primary mechanism of action.

Certificate of Analysis: A Representative Profile
A Certificate of Analysis (CoA) for a certified reference material like Propofol-d17 provides

critical data on its identity, purity, and concentration. Below is a summary of typical

specifications presented in a tabular format.
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Parameter Specification

Chemical Name 2,6-Bis(isopropyl-d7)phenol-d3

Chemical Formula C₁₂D₁₇HO

Molecular Weight 195.38 g/mol

CAS Number 1261393-54-7

Appearance Clear, colorless solution

Concentration 100 µg/mL in Methanol (as commonly supplied)

Chemical Purity (GC-MS) ≥99.5%

Isotopic Purity ≥98% Deuterated atoms

Isotopic Enrichment ≥99 atom % D

Storage Conditions -20°C, protected from light

Physicochemical Properties
Property Value

Solubility
Soluble in organic solvents such as Methanol,

Acetonitrile, and DMSO.

Physical State Typically supplied as a solution.

Experimental Protocols
The accurate quantification of propofol in clinical and forensic toxicology relies on robust

analytical methods. Propofol-d17 is the preferred internal standard due to its similar

physicochemical properties to the unlabeled drug, ensuring comparable extraction efficiency

and chromatographic behavior.

Quantification of Propofol in Human Plasma by Gas
Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a common method for the determination of propofol in plasma samples.
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1. Sample Preparation (Liquid-Liquid Extraction)

To 1 mL of plasma sample, add 100 µL of Propofol-d17 internal standard solution (e.g., at 1

µg/mL).

Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).

Vortex the mixture for 30 seconds.

Add 5 mL of an extraction solvent (e.g., ethyl acetate or hexane/isoamyl alcohol mixture).

Vortex vigorously for 2 minutes to ensure thorough mixing.

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

Carefully transfer the upper organic layer to a clean tube.

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room

temperature.

Reconstitute the residue in 100 µL of the mobile phase or a suitable solvent for GC-MS

analysis.

2. GC-MS Instrumentation and Conditions

Gas Chromatograph: Agilent 7890B GC System or equivalent.

Mass Spectrometer: Agilent 5977A MSD or equivalent.

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

Injection Volume: 1 µL.

Injector Temperature: 250°C.

Oven Temperature Program:

Initial temperature: 80°C, hold for 1 minute.
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Ramp to 280°C at 20°C/min.

Hold at 280°C for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Spectrometry Mode: Selected Ion Monitoring (SIM).

Propofol: m/z 163, 178.

Propofol-d17: m/z 177, 195.

Isotopic Purity Assessment by High-Resolution Mass
Spectrometry (HRMS)
The isotopic enrichment and distribution of deuterated standards are critical for their use in

quantitative analysis.

1. Sample Preparation

Prepare a dilute solution of Propofol-d17 in a suitable solvent (e.g., acetonitrile/water with

0.1% formic acid) to a final concentration of approximately 1 ng/mL.

2. LC-HRMS Instrumentation and Conditions

Liquid Chromatograph: Thermo Scientific Vanquish UHPLC system or equivalent.

Mass Spectrometer: Thermo Scientific Orbitrap Exploris Mass Spectrometer or equivalent.

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Flow Rate: 0.3 mL/min.
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Gradient: A suitable gradient to ensure the elution of Propofol-d17.

Ionization Mode: Heated Electrospray Ionization (HESI), positive or negative ion mode.

Mass Resolution: >70,000.

Data Acquisition: Full scan MS to observe the isotopic cluster of the molecular ion.

3. Data Analysis

The isotopic distribution of the molecular ion peak is analyzed to determine the percentage

of each isotopologue (d0 to d17).

The isotopic enrichment is calculated based on the relative abundance of the deuterated and

non-deuterated species.

Mechanism of Action: Signaling Pathways
Propofol exerts its anesthetic and sedative effects primarily through the potentiation of

inhibitory neurotransmission and the inhibition of excitatory pathways in the central nervous

system.

GABA-A Receptor Potentiation
Propofol is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A)

receptor.[1][2] By binding to a distinct site on the receptor complex, propofol enhances the

effect of the inhibitory neurotransmitter GABA.[3] This leads to an increased influx of chloride

ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely

to fire an action potential.[3] At higher concentrations, propofol can directly activate the GABA-

A receptor even in the absence of GABA.[1]
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Caption: Propofol's potentiation of the GABA-A receptor signaling pathway.

NMDA Receptor Inhibition
In addition to its effects on GABAergic transmission, propofol also inhibits the N-methyl-D-

aspartate (NMDA) receptor, a subtype of glutamate receptor involved in excitatory

neurotransmission.[4] By blocking the NMDA receptor, propofol reduces the influx of calcium

ions into the neuron, thereby dampening excitatory signaling.[5] This action contributes to its

anesthetic and amnesic properties.
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Caption: Propofol's inhibition of the NMDA receptor signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b12044026?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC1909100/
https://www.researchgate.net/publication/7207413_Propofol_Inhibits_Phosphorylation_of_N-methyl-d-aspartate_Receptor_NR1_Subunits_in_Neurons
https://www.benchchem.com/product/b12044026?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12044026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quality Control Workflow
The production and certification of Propofol-d17 as a reference material involves a stringent

quality control workflow to ensure its identity, purity, and concentration.
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Caption: Quality control workflow for the certification of Propofol-d17.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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